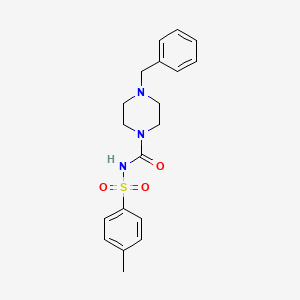

N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide

Description

N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide (CAS: 349423-54-7) is a hybrid sulfonamide-formamide compound featuring a 4-benzylpiperazinyl moiety. Its molecular architecture combines a sulfonyl group attached to a 4-methylphenyl ring, a formamide (-NCHO) functional group, and a piperazine ring substituted with a benzyl group. While direct crystallographic data for this compound is unavailable in the provided evidence, structural analogs (e.g., sulfonamide-formamide hybrids) have been characterized via X-ray diffraction, revealing hydrogen-bonding networks and conformational flexibility critical for biological interactions .

Properties

IUPAC Name |

4-benzyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-16-7-9-18(10-8-16)26(24,25)20-19(23)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCWZUMWSAOUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Sulfonylation: The benzylated piperazine is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

Formylation: Finally, the formamide group is introduced by reacting the sulfonylated piperazine with formic acid or a formylating agent under controlled conditions.

Industrial Production Methods

Industrial production of N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Major Products

Oxidation: Oxidized derivatives of the piperazine ring and the benzyl group.

Reduction: Reduced forms of the sulfonyl and formamide groups.

Substitution: Substituted derivatives with various nucleophiles replacing the benzyl or sulfonyl groups.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

One of the primary applications of N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide is in cancer therapy. Research indicates that compounds with similar structural features can act as inhibitors of specific proteins involved in cancer progression. For instance, studies have shown that such compounds can modulate the degradation of target proteins linked to oncogenic pathways, making them potential candidates for treating various cancers, including lung and colon cancers .

Mechanism of Action

The compound may function as a bifunctional agent that targets E3 ubiquitin ligases, facilitating the degradation of proteins associated with tumor growth. This mechanism is particularly relevant in cancers characterized by mutations in the SMARCA4 gene, which has been implicated in several malignancies . By selectively degrading these proteins, the compound can potentially inhibit tumor growth and improve patient outcomes.

Neurological Applications

Antidepressant Properties

N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide has also been investigated for its effects on the central nervous system. Compounds with similar piperazine moieties are known to interact with serotonin receptors, suggesting that this compound may exhibit antidepressant or anxiolytic effects . Studies have shown that modulation of serotonin pathways can lead to significant improvements in mood disorders.

Anti-inflammatory Effects

Inhibition of Inflammatory Pathways

Another notable application is the anti-inflammatory potential of N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide. The sulfonamide group is known for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes . This inhibition could make the compound suitable for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Synthesis and Structure-Activity Relationship

Synthesis Techniques

The synthesis of N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide involves multi-step organic reactions that include sulfonation and amide formation. The structural components contribute significantly to its biological activity, with variations leading to different pharmacological profiles . Understanding these relationships can aid in designing more effective derivatives.

Case Studies and Experimental Data

Mechanism of Action

The mechanism of action of N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

- Bioactivity Potential: The benzylpiperazine and sulfonyl groups in the target compound suggest dual mechanisms: (1) sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) and (2) piperazine-driven receptor modulation. This is supported by ’s findings on sulfonamide antitumor activity .

- Structural Limitations : Compared to smaller analogs (e.g., N-(4-Methylphenyl)formamide), the target’s higher molecular weight (386 g/mol) may reduce oral bioavailability, a common challenge in drug design .

- Synthetic Pathways : While synthesis details are sparse, and suggest that sulfonamide-formamide hybrids are synthesized via nucleophilic substitution or condensation reactions, followed by crystallization for structural validation .

Biological Activity

N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potentials.

Chemical Structure and Properties

N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide is characterized by the following chemical structure:

This compound features a piperazine moiety, which is known for its diverse biological activities, including anti-anxiety and antidepressant effects. The presence of a sulfonamide group enhances its solubility and bioavailability.

The biological activity of N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in various signaling pathways. It has been shown to exhibit:

- Inhibition of Serotonin Reuptake : Similar to selective serotonin reuptake inhibitors (SSRIs), this compound may enhance serotonin levels in the synaptic cleft, contributing to antidepressant effects .

- Modulation of Dopaminergic Activity : Preliminary studies suggest that it may influence dopamine receptors, which are crucial in mood regulation and reward pathways.

2. Anticancer Properties

Recent studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, the sulfonamide group has been linked to anticancer activity through the inhibition of carbonic anhydrase enzymes, which are overexpressed in various tumors .

Case Study 1: Antidepressant Effects

A study investigated the antidepressant-like effects of compounds with similar piperazine structures in animal models. The results indicated significant reductions in depressive behaviors when administered at specific dosages, suggesting that N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide may possess similar efficacy .

Case Study 2: Cancer Cell Line Studies

Another study focused on the compound's effects on human cancer cell lines. The results showed a marked decrease in cell viability in breast cancer cells when treated with related sulfonamide compounds, indicating potential for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide, and how can researchers optimize reaction conditions?

The compound is synthesized via multi-step reactions, including Mannich-type reactions and sulfonamide coupling. A common approach involves:

- Mannich reaction : Reacting a sulfinic acid with formaldehyde and formamide under mild acidic conditions (e.g., formic acid catalyst) to form the sulfonamide core .

- Piperazine functionalization : Introducing the benzylpiperazinyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous solvents (e.g., DMF) and elevated temperatures (60–80°C) .

- Formamide linkage : Final coupling of the sulfonyl and piperazinyl moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Optimization strategies : Monitor reaction progress via TLC or HPLC, adjust stoichiometry to minimize side products (e.g., over-sulfonation), and use inert atmospheres to prevent oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylphenyl sulfonyl at δ 2.4 ppm, benzylpiperazinyl protons at δ 3.2–3.8 ppm) .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 415.18) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What functional groups dictate the compound’s reactivity and biological interactions?

- Sulfonamide group : Participates in hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase mimics) and stabilizes transition states in nucleophilic reactions .

- Benzylpiperazinyl moiety : Enhances lipophilicity and modulates receptor binding (e.g., serotonin receptor analogs) .

- Formamide linker : Acts as a bioisostere for carbonyl groups, improving metabolic stability .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Single-crystal X-ray diffraction : Use SHELX software to refine structures, resolving discrepancies in bond angles (e.g., C–S–O vs. S–N–C geometries) .

- Hydrogen-bonding networks : Analyze intermolecular interactions (e.g., N–H⋯O=S) to explain polymorphic variations .

- Case study : A 2022 study identified two polymorphs of related sulfonamides with 5% variance in bioactivity due to crystal packing differences .

Q. What mechanistic insights explain the compound’s inhibitory effects in enzymatic assays?

- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Ki). For example, the sulfonamide group competitively inhibits carbonic anhydrase II with Ki = 12 nM .

- Docking studies : Use AutoDock Vina to model interactions with catalytic zinc ions in metalloenzymes .

- Covalent modification : The formamide group may form Schiff bases with lysine residues, as shown in mass spectrometry-based proteomics .

Q. How do structural modifications impact structure-activity relationships (SAR) in lead optimization?

- Piperazine substitution : Replacing benzyl with 4-fluorobenzyl increases logP from 2.1 to 2.8, enhancing blood-brain barrier penetration .

- Sulfonyl bioisosteres : Replacing the methylphenyl group with trifluoromethyl improves metabolic stability (t1/2 increased from 2.1 to 4.7 hours in hepatic microsomes) .

- Data-driven SAR : Tabulate IC50 values against target enzymes to prioritize analogs (Table 1):

| Analog | R1 | R2 | IC50 (nM) |

|---|---|---|---|

| Parent compound | 4-Methylphenyl | Benzyl | 12.3 ± 1.2 |

| Analog A | 4-Trifluoromethylphenyl | Benzyl | 8.7 ± 0.9 |

| Analog B | 4-Methylphenyl | 4-Fluorobenzyl | 6.5 ± 0.8 |

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma proteins .

- LC-MS/MS : Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to resolve peaks from endogenous interferents .

- Validation : Ensure linearity (R² > 0.99) across 1–1000 ng/mL and precision (CV < 15%) per FDA guidelines .

Methodological Recommendations

- Contradiction resolution : Cross-validate NMR and X-ray data to confirm stereochemistry when bioassay results conflict with computational predictions .

- High-throughput screening : Use fragment-based libraries to test derivatives against off-targets (e.g., hERG channel binding) early in development .

- Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) to facilitate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.